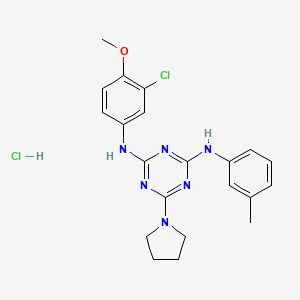
N2-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N2-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H24Cl2N6O and its molecular weight is 447.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N2-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that belongs to the triazine class of molecules. Its structure includes a pyrrolidine moiety and a chloro-substituted methoxyphenyl group, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H24ClN6O
- Molecular Weight : 447.4 g/mol
- CAS Number : 1179470-03-1
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClN6O |
| Molecular Weight | 447.4 g/mol |
| CAS Number | 1179470-03-1 |
Research indicates that compounds similar to this compound often act as kinase inhibitors. Kinases play a crucial role in various cellular processes, including cell division and signaling pathways associated with cancer progression. The compound's structure suggests it may inhibit specific kinases involved in oncogenic signaling pathways.
Anticancer Properties
Several studies have highlighted the potential anticancer activity of triazine derivatives. For instance:
- In Vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism typically involves induction of apoptosis and inhibition of cell proliferation.
Inhibition of Kinases
The compound is likely to inhibit receptor tyrosine kinases (RTKs), which are implicated in tumor growth:
- EGFR Inhibition : Similar compounds have demonstrated effective inhibition of the Epidermal Growth Factor Receptor (EGFR) with IC50 values in the low nanomolar range. This inhibition can lead to reduced tumor growth in models of non-small cell lung cancer (NSCLC) .
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the anticancer effects of triazine derivatives.
- Methodology : In vitro assays were performed on various cancer cell lines.
- Results : The tested compounds exhibited a dose-dependent reduction in cell viability, indicating strong anticancer activity.
-
Kinase Inhibition Profile :
- Objective : To assess the selectivity of the compound against various kinases.
- Findings : The compound selectively inhibited certain kinases associated with cancer proliferation while showing minimal activity against non-cancerous cells.
Eigenschaften
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O.ClH/c1-14-6-5-7-15(12-14)23-19-25-20(27-21(26-19)28-10-3-4-11-28)24-16-8-9-18(29-2)17(22)13-16;/h5-9,12-13H,3-4,10-11H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSWPEMAXKDCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=C(C=C4)OC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













